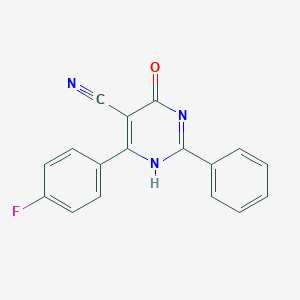
1-Bromo-2-fluorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Bromo-2-fluorocyclohexane is an organic compound with the molecular formula C6H10BrF It is a derivative of cyclohexane, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom
準備方法
1-Bromo-2-fluorocyclohexane can be synthesized through several methods. One common synthetic route involves the bromination of 2-fluorocyclohexanol. The reaction typically requires a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . Another method involves the fluorination of 1-bromocyclohexane using a fluorinating agent like silver fluoride (AgF) or potassium fluoride (KF) in an appropriate solvent .
化学反応の分析
1-Bromo-2-fluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions, leading to the formation of 2-fluorocyclohexanol or 2-fluorocyclohexylamine.
Reduction Reactions: The compound can be reduced to 2-fluorocyclohexane using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of this compound can yield products like 2-fluorocyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
科学的研究の応用
作用機序
The mechanism of action of 1-Bromo-2-fluorocyclohexane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the compound is converted to a less oxidized state, often involving the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
類似化合物との比較
1-Bromo-2-fluorocyclohexane can be compared with other halogenated cyclohexanes, such as:
1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and physical properties due to the larger size and lower electronegativity of chlorine.
1-Bromo-2-iodocyclohexane: Contains an iodine atom, which is even larger and less electronegative than chlorine, leading to distinct chemical behavior.
1-Chloro-2-fluorocyclohexane: Similar to this compound but with a chlorine atom instead of bromine.
特性
CAS番号 |
51422-74-3 |
|---|---|
分子式 |
C6H10BrF |
分子量 |
181.05 g/mol |
IUPAC名 |
(1R,2S)-1-bromo-2-fluorocyclohexane |
InChI |
InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChIキー |
AZQRVGXSORXOCR-RITPCOANSA-N |
SMILES |
C1CCC(C(C1)F)Br |
異性体SMILES |
C1CC[C@H]([C@H](C1)F)Br |
正規SMILES |
C1CCC(C(C1)F)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[N'-[N'-(3,5-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768610.png)
![[N'-[N'-(2,5-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768611.png)

![[N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768628.png)



![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]azanium;chloride](/img/structure/B7768670.png)




